molecular formula C2H2BrF3 B154126 2-Bromo-1,1,1-trifluoroethane CAS No. 421-06-7

2-Bromo-1,1,1-trifluoroethane

Cat. No. B154126
CAS RN: 421-06-7
M. Wt: 162.94 g/mol
InChI Key: TZNJHEHAYZJBHR-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1-trifluoroethane is a halogenated hydrocarbon that is not directly discussed in the provided papers. However, related compounds such as 2-bromo-3,3,3-trifluoropropene (BTP) and 3-bromo-1,1,1-trifluoro-2-propanol (BTFP) are mentioned, which share similar structural motifs and reactivity due to the presence of bromine and fluorine atoms .

Synthesis Analysis

The synthesis of related bromofluorinated compounds often involves halogenation reactions or the use of pre-existing bromofluorinated building blocks. For instance, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene is synthesized from commercially available hexafluoroacetone, demonstrating the use of fluorinated precursors in the synthesis of complex bromofluorinated molecules . Similarly, the synthesis of 4-bromo-1,1,2-trifluorobut-1-ene involves a multi-step process starting with the addition of bromine to chlorotrifluoroethylene .

Molecular Structure Analysis

The molecular structure of bromofluorinated compounds is characterized by the presence of bromine and fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the molecular structures of 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide and its derivatives have been determined, showing ion-pairing and potential for radical mechanisms in reactions .

Chemical Reactions Analysis

Bromofluorinated compounds participate in various chemical reactions, often involving the cleavage of the C-Br bond. For example, BTP is used in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of gem-difluoro vinyl radicals and subsequent radical cyclization . The photodissociation dynamics of BTFP and related molecules have been studied, revealing the primary process of Br formation and the importance of non-adiabatic curve crossing in C-Br bond dissociation .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofluorinated compounds are influenced by the halogen atoms they contain. The vibrational spectra of bromofluoromethane (CH2BrF) have been extensively studied, providing insights into the anharmonicity constants and molecular structure through ab initio calculations . The decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base has been shown to proceed via multiple pathways, releasing various products and ions, which highlights the complex behavior of bromofluorinated compounds in different environments .

Scientific Research Applications

Photodissociation Dynamics

2-Bromo-1,1,1-trifluoroethane, also known as Halothane, has been studied for its photodissociation dynamics. Research demonstrates that upon photoexcitation, the C-Br and C-Cl bonds in Halothane undergo scission, primarily due to a direct σ∗(C–Br) ← n(Br) transition. This reaction is characterized by a specific translational energy distribution and recoil anisotropy, providing insights into the impulsive nature of dissociation and the diabatic crossing from nσ∗(C–Br) to nσ∗(C–Cl) surfaces (Saha et al., 2013).

Infrared Multiphoton Dissociation (IRMPD) Studies

Halothane's behavior under CO2 laser-induced IRMPD has been observed to result in intense visible light emission, with variations based on experimental parameters like laser energy and substrate pressure. This study assists in understanding the complex photodissociation dynamics of Halothane (Pushpa et al., 1996).

Synthesis of Fluorine Compounds

Halothane has significant applications in the synthesis of fluorine compounds. It reacts with various compounds, such as ketones, in the presence of magnesium, leading to the formation of different fluorine-containing products. This highlights its utility in organic synthesis and the production of specific fluorinated structures (Takagi et al., 1992).

Reactions with Carbonyl Compounds

The reaction of Halothane with aldehydes and ketones in the presence of bases yields various fluoropropanols and fluoropropenols. This process demonstrates Halothane's reactivity and its potential in synthesizing diverse fluorinated organic compounds (Ando et al., 2003).

As a Building Block for Fluorine Compounds

Halothane is recognized as a building block for numerous fluorine, particularly CF3 group containing compounds. Its organometallic and free radical reactions offer convenient routes for synthesizing a variety of fluorinated compounds (Dmowski, 2011).

Molecular Association Studies

Studies of Halothane's molecular associations, particularly the role of fluorine substitution and intermolecular interactions, have been conducted. This research provides insights into the structural and chemical properties of Halothane and its derivatives (Olejniczak et al., 2009).

Safety And Hazards

While specific safety and hazard information for 2-Bromo-1,1,1-trifluoroethane was not found in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Ensure adequate ventilation and avoid ingestion and inhalation .

properties

IUPAC Name

2-bromo-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrF3/c3-1-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNJHEHAYZJBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074324
Record name 2-Bromo-1,1,1-trifluoroethane
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Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1,1-trifluoroethane

CAS RN

421-06-7, 30283-91-1
Record name 2-Bromo-1,1,1-trifluoroethane
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Record name 2-Bromo-1,1,1-trifluoroethane
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Record name Ethane, bromotrifluoro-
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Record name 2-Bromo-1,1,1-trifluoroethane
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Record name 2-bromo-1,1,1-trifluoroethane
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Record name 2-BROMO-1,1,1-TRIFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
JE Isert, FE Marshall, WC Bailey, GS Grubbs - Journal of Molecular …, 2020 - Elsevier
The chirped pulse Fourier transform microwave spectrum of the chiral molecule 2-bromo-1,1,1,2-tetrafluoroethane has been observed in the 6–18 GHz region of the electromagnetic …
Number of citations: 4 www.sciencedirect.com
H Roychaudhury - 1977 - search.proquest.com
The acylation of toluene by diethylmalonyl dichloride in carbon disulphide solvent, originally reported by Karl Fleischer, has been re-investigated. In agreement with Fleischer, 5-methyl-…
Number of citations: 0 search.proquest.com
MT Baker, RM Nelson, RA Van Dyke - Drug metabolism and disposition, 1983 - Citeseer
Halothane(2-bromo-2-chloro-1, 1, 1-trlfluoroethane) releases lnorganlc fluoride when Incubated anaerobically wIth rat hepatlc mIcro-somes reduced with either NADPH or sodium …
Number of citations: 37 citeseerx.ist.psu.edu
P Tarrant, JA Young - Journal of the American Chemical Society, 1953 - ACS Publications
It should be noted that the ethoxy group, in reacting with CHF= CC12, apparently adds tothe carbon containing the fluorine atom to give a com-pound which loses hydrogen fluoride …
Number of citations: 21 pubs.acs.org
HJ Emeléus, RN Haszeldine - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… is that of 1-bromoheptafluoropropane, C,F,Br (Brice, Pearlson, and Simons, ibid., 1946, 68, 968), a reaction of particular interest in view of the inability of 2-bromo1 : 1 : 1-trifluoroethane …
Number of citations: 99 pubs.rsc.org
IC GEDDES - BJA: British Journal of Anaesthesia, 1962 - academic.oup.com
This experiment has enriched our knowledge, especially in the electrochemical field of neuromuscular transmission; a study of the structure of drugs blocking its mechanism has led to …
Number of citations: 1 academic.oup.com
R Anilkumar, DJ Burton - Journal of fluorine chemistry, 2004 - Elsevier
A high yield room temperature preparation of the1-bromo-2,2-difluorovinylzinc reagent [CF 2 CBrZnCl] (>89%) was achieved via insitu metallation of CF 3 CH 2 Br or CF 2 CHBr with …
Number of citations: 16 www.sciencedirect.com
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 322 books.google.com
OO Grygorenko, OS Artamonov, IV Komarov… - Tetrahedron, 2011 - Elsevier
Incorporation of cyclopropane rings into organic molecules has been widely exploited to alter their chemical properties and/or to reduce conformational flexibilty. 1, 2 Cyclopropane …
Number of citations: 106 www.sciencedirect.com
JW Russell - Environmental Science & Technology, 1975 - ACS Publications
Sampling tubes filled with gas chromatographic pack-ings were excellent for concentrating organic pollutants from air. The collected pollutants were thermally desorbed into a gas …
Number of citations: 147 pubs.acs.org

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